molecular formula C25H33FN8S B12401501 Ulecaciclib CAS No. 2075750-05-7

Ulecaciclib

Cat. No.: B12401501
CAS No.: 2075750-05-7
M. Wt: 496.6 g/mol
InChI Key: POFVJRKJJBFPII-UHFFFAOYSA-N
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Description

Ulecaciclib is an orally active, blood-brain barrier-transparent, cell cycle protein-dependent kinase (CDK) inhibitor. It exhibits favorable pharmacokinetic profiles and has shown significant potential in inhibiting various CDKs, including CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK7/Cyclin H . This compound is primarily used for research purposes and has demonstrated promising results in preclinical studies.

Preparation Methods

The synthesis of Ulecaciclib involves multiple steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure optimal yields .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the purity and efficacy of the compound. This involves optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Ulecaciclib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Ulecaciclib has a wide range of scientific research applications, including:

Mechanism of Action

Ulecaciclib exerts its effects by inhibiting the activity of CDKs, which are crucial regulators of the cell cycle. By binding to the active site of these kinases, this compound prevents their interaction with cyclins, thereby blocking the progression of the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK7/Cyclin H .

Comparison with Similar Compounds

Ulecaciclib is compared with other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. While all these compounds target CDKs, this compound is unique in its ability to cross the blood-brain barrier, making it particularly useful for treating brain tumors and metastases. Additionally, this compound has shown higher selectivity and potency against specific CDKs compared to other inhibitors .

Similar compounds include:

Properties

CAS No.

2075750-05-7

Molecular Formula

C25H33FN8S

Molecular Weight

496.6 g/mol

IUPAC Name

N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C25H33FN8S/c1-3-33-10-12-34(13-11-33)16-18-8-9-21(27-14-18)31-24-28-15-20(26)22(32-24)23-17(2)29-25(35-23)30-19-6-4-5-7-19/h8-9,14-15,19H,3-7,10-13,16H2,1-2H3,(H,29,30)(H,27,28,31,32)

InChI Key

POFVJRKJJBFPII-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F

Origin of Product

United States

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